Indole-4-methanol

Overview

Description

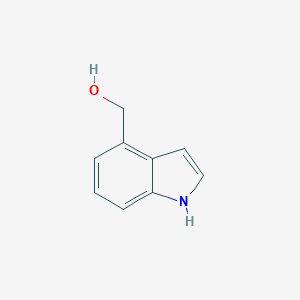

Indole-4-methanol (CAS: 1074-85-7) is a substituted indole derivative featuring a hydroxymethyl (-CH2OH) group at the 4-position of the indole scaffold. This compound has garnered attention in enzymatic and synthetic chemistry due to its role as a precursor in the biosynthesis of indigoid pigments via NAD(P)/FAD-dependent monooxygenases . Its structural flexibility allows for functionalization at other positions, enabling diverse applications in biotechnology and materials science.

Preparation Methods

Traditional Synthesis via the L-B Method

Synthesis of Methyl Indole-4-Carboxylate

The classical L-B (Ladenburg-Bayer) method begins with methyl 2-methyl-3-nitrobenzoate as the starting material. This substrate undergoes cyclization under strongly basic conditions to form methyl indole-4-carboxylate. The reaction typically employs sodium methoxide or potassium tert-butoxide in anhydrous methanol, facilitating intramolecular nucleophilic aromatic substitution. The nitro group at the 3-position directs cyclization to the 4-position, yielding the carboxylate intermediate .

Reduction to 4-Hydroxymethylindole

The carboxylate group in methyl indole-4-carboxylate is reduced to a hydroxymethyl group using hydride reagents. Lithium aluminum hydride (LiAlH₄) or isobutoxy aluminum hydride is commonly employed under anhydrous conditions at low temperatures (-70°C). This step generates 4-hydroxymethylindole (indole-4-methanol) with moderate yields (60–70%). However, the requirement for cryogenic conditions and moisture-free environments poses significant industrial challenges, limiting scalability .

Challenges of the Traditional Approach

-

Low-Temperature Constraints : Maintaining -70°C is energy-intensive and difficult to replicate in large-scale reactors.

-

Oxidation Risks : Subsequent oxidation steps to produce indole-4-carbaldehyde introduce manganese-based oxidants (e.g., MnO₂), which generate hazardous waste .

Improved Industrial Pathways

Catalytic Reductive Cyclization

A patent-pending method (CN101245045A) bypasses the L-B method’s limitations by leveraging reductive cyclization. The process begins with methyl 2-methyl-3-nitrobenzoate, which is reduced to 2-methyl-3-nitrobenzyl alcohol using sodium borohydride (NaBH₄) in tert-butanol. This alcohol is then oxidized to 2-methyl-3-nitrobenzaldehyde using a novel benzaldehyde oxidation catalyst, achieving >90% conversion efficiency. The aldehyde undergoes ethylene glycol protection, followed by condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA). Finally, Raney nickel and hydrazine hydrate mediate one-pot reductive cyclization and hydrolysis, yielding indole-4-carbaldehyde. While this route targets the aldehyde derivative, this compound can be obtained by reducing the aldehyde group post-synthesis .

Key Innovations

-

Condensation Stabilizers : Mitigate explosion risks associated with nitro compounds at high temperatures.

-

Water-Solvent System : Eliminates organic solvents, enhancing environmental compatibility .

Direct Reduction of Indole-4-Carbaldehyde

Alternative Synthetic Routes

2-Methyl-3-Nitrobenzonitrile Pathway

Another traditional approach involves 2-methyl-3-nitrobenzonitrile, which undergoes cyclization via the L-B method to form 4-cyanoindole. Hydrogenation over palladium-on-carbon (Pd/C) converts the nitrile group to a hydroxymethyl group, yielding this compound. However, the limited commercial availability of 2-methyl-3-nitrobenzonitrile restricts this route’s practicality .

Tetrahydroindole Derivatives

4-Oxo-4,5,6,7-tetrahydroindole serves as a precursor in a multi-step sequence involving hydrogenation, dehydrogenation, and alkalization. While this method avoids nitro intermediates, its complexity and low overall yield (<50%) render it unsuitable for industrial adoption .

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Industrial Feasibility |

|---|---|---|---|---|---|

| Traditional L-B | Methyl 2-methyl-3-nitrobenzoate | Cyclization, Reduction | 60–70 | 85–90 | Low |

| Improved Reductive Cyclization | Methyl 2-methyl-3-nitrobenzoate | Oxidation, Condensation, Cyclization | 85–90* | ≥98 | High |

| 2-Methyl-3-Nitrobenzonitrile | 2-Methyl-3-nitrobenzonitrile | Cyclization, Hydrogenation | 50–60 | 90–95 | Moderate |

| Tetrahydroindole Route | 4-Oxo-tetrahydroindole | Hydrogenation, Alkalization | 40–50 | 80–85 | Low |

*Yield for indole-4-carbaldehyde; subsequent reduction to this compound may reduce yield by 5–10% .

Industrial and Environmental Considerations

The improved reductive cyclization method (CN101245045A) stands out for its eco-friendly profile:

-

Solvent-Free Cyclization : Uses water as the sole solvent, reducing volatile organic compound (VOC) emissions.

-

Waste Minimization : Raney nickel catalysts are recyclable, and hydrazine hydrate produces benign byproducts (N₂, H₂O) .

In contrast, traditional methods generate toxic manganese residues and require hazardous oxidants, complicating waste management .

Chemical Reactions Analysis

Types of Reactions

Indole-4-methanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form indole-4-carboxaldehyde or indole-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form indole-4-methanamine using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position, using reagents such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitro groups, and sulfonyl chlorides.

Major Products Formed

Oxidation: Indole-4-carboxaldehyde, indole-4-carboxylic acid.

Reduction: Indole-4-methanamine.

Substitution: Halogenated indole derivatives, nitroindole derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties

Indole-4-methanol has demonstrated significant anticancer activity across various cancer cell lines. In studies, it exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM against breast and lung cancer cells. This suggests potential as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Research indicates that it has a minimum inhibitory concentration (MIC) as low as 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial effects. This positions this compound as a candidate for addressing antibiotic resistance.

Mechanistic Insights

Molecular docking studies have revealed that this compound binds effectively to key enzymes involved in cancer progression and microbial resistance. This binding disrupts their function, leading to reduced viability in target cells, further supporting its therapeutic potential.

Case Studies

Several case studies have been conducted to explore the applications of this compound:

- Anticancer Studies : A study focused on the cytotoxic effects of various indole derivatives, including this compound, found that it significantly inhibited cancer cell proliferation, suggesting its potential as a therapeutic agent.

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of this compound against different bacterial strains, confirming its effectiveness against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of Indole-4-methanol involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, it can modulate signaling pathways related to inflammation and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Indole Family

(1-Methyl-1H-indol-4-yl)methanol (CAS: 859850-95-6)

- Structure : Differs by a methyl group at the indole nitrogen (N1).

- Synthesis : Synthesized via reduction of indole-4-carboxaldehyde (CAS: 1074-86-8) using sodium borohydride, followed by purification via silica gel chromatography .

- Properties : Exhibits a mass ion [M+H]+ of 163.3, consistent with its molecular weight (162.20 g/mol).

- Applications: Used as a building block in pharmaceutical intermediates, though its specific bioactivity remains less studied compared to Indole-4-methanol.

4-Methoxyindole-3-methanol

- Structure : Methoxy (-OCH3) group at position 4 and hydroxymethyl at position 3.

- Synthesis : Derived from 4-iodoindole-3-carboxaldehyde through multi-step extraction and purification .

- Properties :

- Applications : Primarily explored in synthetic organic chemistry for heterocyclic modifications.

(3-(Dimethylaminomethyl)indol-4-yl)methanol (5a)

- Structure: Dimethylaminomethyl (-CH2N(CH3)2) substituent at position 3 and hydroxymethyl at position 4.

- Synthesis : Prepared via Mannich reaction using formaldehyde and dimethylamine under basic conditions .

- Properties : Higher polarity due to the tertiary amine group, influencing solubility and reactivity.

- Applications: Potential use in medicinal chemistry as a precursor for quaternary ammonium compounds (e.g., 6a-b in ).

(5-Methoxy-1H-indol-3-yl)methanol (CAS: 77419-78-4)

- Structure : Methoxy group at position 5 and hydroxymethyl at position 3.

- Properties: Molecular weight 177.20 g/mol; positional isomerism alters electronic distribution compared to this compound .

Non-Indole Analogues

Imidazole-4-methanol (CAS: 822-55-9)

- Structure : Hydroxymethyl group on an imidazole ring.

- Properties : Smaller heterocyclic core (C4H6N2O) compared to indole derivatives, leading to distinct reactivity in coordination chemistry .

- Applications : Explored in catalysis and metal-organic frameworks (MOFs).

[4-(1H-Imidazol-1-yl)phenyl]methanol (CAS: 86718-08-3)

- Structure: Phenylmethanol substituted with imidazole at the para position.

- Properties : Molecular weight 174.20 g/mol; hybrid aromatic-alcohol structure .

- Applications: Potential ligand in organometallic synthesis or enzyme inhibitors.

Key Research Findings and Comparative Analysis

Enzymatic Reactivity

- This compound is uniquely converted into indigo derivatives (e.g., indigo-4-methanol) via a metagenomic monooxygenase from Aminobacter sp., highlighting its biosynthetic utility .

- 4-Methoxyindole-3-methanol lacks reported enzymatic activity, likely due to steric hindrance from the methoxy group .

Stability and Handling

- 4-Methoxyindole-3-methanol: Requires low-temperature storage due to instability .

Tabulated Comparison of Key Compounds

Biological Activity

Indole-4-methanol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article synthesizes current findings on the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties while also providing insights from case studies and research evaluations.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a hydroxymethyl group at the 4-position of the indole ring. This structural modification is believed to contribute significantly to its biological activities.

Anticancer Activity

Indole derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms:

- Mechanism of Action : this compound may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulatory proteins such as cyclins and CDKs. Additionally, it may affect signaling pathways like Akt-NFκB, which are crucial for cell survival and proliferation .

- Case Studies : A study evaluating a series of indole derivatives found that compounds similar to this compound exhibited selective cytotoxicity against human tumor cell lines, including colon (HCT-15) and breast (MCF-7) cancers. For instance, one derivative showed an IC50 value of 39.7 μM against SW-620 colon cancer cells .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) | % Inhibition at 100 μM |

|---|---|---|---|

| This compound | HCT-15 | 46.6 | 85% |

| Similar derivative | SW-620 | 39.7 | 61% |

| Indole hybrid | MDA-MB-231 | 19–65 | Active |

Antimicrobial Properties

Indole derivatives are also recognized for their antimicrobial activities against a variety of pathogens:

- Broad-Spectrum Activity : this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi and viruses. Research indicates that indoles can disrupt bacterial cell wall synthesis by inhibiting essential enzymes such as transpeptidases and glycosyltransferases .

- Research Findings : In a study involving synthesized indole derivatives, several compounds demonstrated minimum inhibitory concentrations (MIC) below 100 μg/ml against multidrug-resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae. This suggests that indole derivatives could serve as potential leads for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Target Pathogen | MIC (μg/ml) |

|---|---|---|

| This compound | A. baumannii | <100 |

| Similar derivative | K. pneumoniae | <100 |

| Additional compound | S. aureus | <50 |

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives is another area of interest:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Indole-4-methanol, and how can purity be validated?

- Methodology : Use reflux condensation with indole derivatives and methanol under acidic catalysis (e.g., HCl or H₂SO₄). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

- Data Handling : Include retention times, integration values, and spectral peaks in appendices. Raw data should be archived for reproducibility .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodology : Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Calibrate using isotopically labeled internal standards (e.g., deuterated this compound) to correct for matrix effects .

- Statistical Considerations : Report limits of detection (LOD) and quantification (LOQ) with triplicate measurements to assess precision .

Q. How does this compound interact with common cytochrome P450 enzymes, and what assays are suitable for inhibition studies?

- Experimental Design : Use human liver microsomes (HLMs) with fluorogenic substrates (e.g., CYP3A4: BFC debenzylation). Measure IC₅₀ values via kinetic fluorescence assays .

- Data Interpretation : Normalize activity to protein concentration and include positive controls (e.g., ketoconazole for CYP3A4 inhibition) .

Advanced Research Questions

Q. How can contradictions in reported cytotoxicity data for this compound be resolved?

- Hypothesis Testing : Compare cell viability assays (MTT vs. ATP-based luminescence) across multiple cell lines (e.g., HepG2, HEK293). Control for batch variability in reagent preparation .

- Error Analysis : Calculate coefficient of variation (CV) between replicates and use ANOVA to identify inter-experimental discrepancies .

Q. What mechanistic insights explain this compound’s modulation of aryl hydrocarbon receptor (AhR) signaling?

- Experimental Approach : Perform luciferase reporter assays in AhR-deficient vs. wild-type cells. Pair with siRNA knockdown to validate target specificity .

- Data Visualization : Use heatmaps to correlate dose-response curves with transcriptional targets (e.g., CYP1A1) .

Q. What strategies mitigate oxidative degradation of this compound in long-term stability studies?

- Methodology : Test antioxidant additives (e.g., BHT, ascorbic acid) in buffered solutions (pH 7.4) under accelerated storage conditions (40°C/75% RH). Monitor degradation via UPLC-PDA .

- Statistical Models : Apply Arrhenius kinetics to predict shelf-life at 25°C .

Q. Methodological Frameworks for Data Interpretation

Q. How should researchers design dose-response experiments to account for non-linear pharmacokinetics?

- Protocol : Use log-spaced concentrations (e.g., 0.1–100 μM) with Hill slope modeling. Include negative controls (vehicle-only) and validate solubility with dynamic light scattering (DLS) .

- Documentation : Tabulate EC₅₀/IC₅₀ values with 95% confidence intervals in supplementary materials .

Q. What bioinformatics tools are recommended for predicting this compound’s off-target effects?

- Workflow : Use molecular docking (AutoDock Vina) against PharmTargetDB and validate predictions via SPR (surface plasmon resonance) binding assays .

- Data Reporting : Include ΔG values and RMSD scores for docking poses, with experimental KD values .

Q. Environmental and Safety Considerations

Q. What ecotoxicological assessments are critical for evaluating this compound’s environmental persistence?

- Guidelines : Follow OECD Test No. 301 for ready biodegradability. Use Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays .

- Data Integration : Compare experimental results with EPA ECOSAR predictions for risk assessment .

Q. Tables for Key Parameters

Properties

IUPAC Name |

1H-indol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSGXWCTWBZFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378471 | |

| Record name | Indole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-85-7 | |

| Record name | Indole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indol-4-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.